molecular formula C23H18N4O2S B2443503 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide CAS No. 923680-32-4

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide

Cat. No.: B2443503
CAS No.: 923680-32-4
M. Wt: 414.48
InChI Key: XMJVIDYCMSSYRB-UHFFFAOYSA-N
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Description

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide (CAS 923680-32-4) is a chemical compound with the molecular formula C23H18N4O2S and a molecular weight of 414.5 g/mol . This hybrid structure incorporates two pharmacologically significant moieties: a naphthalene-sulfonamide and a 7-methylimidazo[1,2-a]pyrimidine group. While specific biological data for this precise molecule is limited in the public domain, its structural components are associated with a range of valuable research applications. Naphthalene-sulfonamide derivatives are a well-known class in medicinal chemistry and are frequently investigated for their potential in drug discovery . Recent scientific literature highlights that novel naphthalene-sulfonamide hybrids are being synthesized and evaluated as multi-target agents in oncology, with some derivatives demonstrating potent antiproliferative activity against human cancer cell lines . The mechanism of action for such compounds can involve the modulation of key cellular signaling pathways, including the inhibition of STAT3 phosphorylation, which plays a critical role in cell survival and proliferation . Furthermore, the imidazopyrimidine scaffold is a privileged structure in pharmaceutical research, found in compounds studied for various biological activities. This combination of features makes this compound a compound of significant interest for researchers exploring new chemical entities in areas such as cancer biology, kinase inhibition, and other cell signaling studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-16-12-13-27-15-22(25-23(27)24-16)18-6-9-20(10-7-18)26-30(28,29)21-11-8-17-4-2-3-5-19(17)14-21/h2-15,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJVIDYCMSSYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 7-methylimidazo[1,2-a]pyrimidine with 4-aminophenyl naphthalene-2-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like OH⁻ in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Biological Activities

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide exhibits several significant biological activities:

Antibacterial Activity

Research indicates that compounds containing a sulfonamide moiety demonstrate notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed significant zones of inhibition, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings suggest strong inhibitory activity, which is critical for developing treatments for neurodegenerative disorders like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance binding affinity to these enzymes.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of BRCA-deficient cancer cells. Its mechanism of action involves the inhibition of poly(ADP-ribose) polymerase (PARP), a crucial enzyme for DNA repair in cancer cells.

Case Study 1: Antibacterial Efficacy

Objective : To evaluate the antibacterial activity of this compound.
Methodology : The disk diffusion method was employed against E. coli, S. aureus, and Pseudomonas aeruginosa.
Results : The compound exhibited significant zones of inhibition compared to control groups, indicating its potential as an effective antibacterial agent.

Case Study 2: Enzyme Inhibition Analysis

Objective : To assess the inhibitory effect of the compound on AChE.
Methodology : Enzyme assays were conducted to measure IC50 values for AChE inhibition.
Results : The compound demonstrated an IC50 value of 0.63 µM, indicating strong inhibitory action.

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular pathways, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer activities.

    Imidazo[1,2-a]pyrimidine derivatives: Similar in structure but may have different biological activities.

    Naphthalene sulfonamide derivatives: Used in various industrial applications.

Uniqueness

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidine and naphthalene sulfonamide moieties.

Biological Activity

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide, with the CAS number 923680-32-4, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula: C23H18N4O2S
  • Molecular Weight: 414.5 g/mol
  • Structure: The compound features a naphthalene sulfonamide core with an imidazo-pyrimidine moiety.

Biological Activities

Sulfonamides are known for their broad spectrum of biological activities, and this compound is no exception. The following sections detail the specific activities associated with this compound.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamides. This compound has shown potential as an inhibitor of bacterial carbonic anhydrases (CAs), which are crucial for bacterial survival and virulence.

Research Findings:

  • A study indicated that certain sulfonamide derivatives exhibited significant inhibitory activity against carbonic anhydrases from Vibrio cholerae, with some compounds being sevenfold more potent than the standard drug acetazolamide .
CompoundTargetInhibition Potency
This compoundVchCAγ7x more potent than acetazolamide

2. Antitumor Activity

Sulfonamides have also been investigated for their antitumor properties. The structural components of this compound may contribute to its ability to inhibit tumor cell proliferation.

Case Study:
A recent study demonstrated that related sulfonamide compounds showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in preclinical studies. Sulfonamides can modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Research Insights:
In vitro assays have shown that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of sulfonamides. Modifications in the aromatic and heterocyclic components can significantly influence their pharmacological profiles.

Key Findings:

  • The presence of the imidazo-pyrimidine moiety enhances interaction with biological targets.
  • Substituents on the phenyl ring play a critical role in determining potency and selectivity against various enzymes and receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols. First, the imidazo[1,2-a]pyrimidine core is formed via cyclization of 2-aminopyrimidine derivatives with α-haloketones under reflux in ethanol or acetonitrile. Subsequent coupling with naphthalene-2-sulfonamide requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type reactions. Key factors include:

  • Temperature control (80–120°C) to avoid decomposition of the imidazo-pyrimidine intermediate.
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Purification via column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the sulfonamide product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer : Challenges include:

  • Low solubility of intermediates in polar solvents, requiring optimization with co-solvents (e.g., DMSO/water mixtures).
  • Side reactions during sulfonamide coupling, mitigated by using excess aryl halide and controlled pH (neutral to slightly basic conditions).
  • Purification bottlenecks , addressed via recrystallization in ethanol/water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, charge distribution) to assess reactivity.
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, PDEs). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ determination) .
  • Example: Similar imidazo-pyrimidine derivatives showed binding affinity to PDE4B (ΔG = −8.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations.
  • Control for batch variability : Characterize compound purity and stability (e.g., via accelerated stability studies at 40°C/75% RH).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact experimental design?

  • Methodological Answer :

  • Conduct kinetic stability assays : Incubate the compound in PBS or simulated gastric fluid, sampling at intervals (0, 6, 24 h) for HPLC analysis.
  • Degradation pathways : Use LC-MS to identify breakdown products (e.g., hydrolyzed sulfonamide or oxidized imidazo-pyrimidine). Adjust dosing regimens in animal studies based on half-life (t₁/₂) .

Q. What advanced spectroscopic techniques can elucidate the compound’s interaction with cellular membranes or proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Fluorescence anisotropy : Track changes in membrane fluidity upon compound insertion.
  • Cryo-EM : Resolve binding conformations at near-atomic resolution for structure-activity insights .

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